Eltrombopag Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

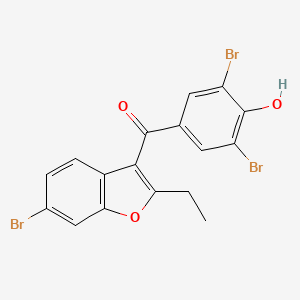

Eltrombopag Methyl Ester is a derivative of Eltrombopag . Eltrombopag is a thrombopoietin (Tpo) receptor agonist that can promote platelet production and is used in research related to specific types of thrombocytopenia .

Synthesis Analysis

Eltrombopag Methyl Ester is synthesized from Eltrombopag . The synthesis process involves the use of methyl iodide, which is expensive and exhibits moderate to high acute toxicity for inhalation and ingestion .

Molecular Structure Analysis

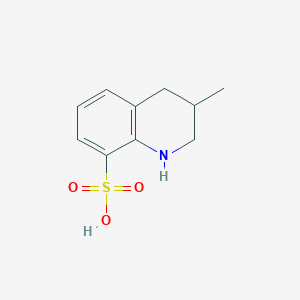

The molecular formula of Eltrombopag Methyl Ester is C26H24N4O4 . It has a molecular weight of 456.49 .

Chemical Reactions Analysis

Eltrombopag is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of eltrombopag .

Physical And Chemical Properties Analysis

Eltrombopag Methyl Ester is a neat product . It is supplied with a Certificate of Analysis and analytical data .

Aplicaciones Científicas De Investigación

Allosteric Inhibition of METTL3-14 Complex

Research has indicated that Eltrombopag can selectively inhibit the METTL3-14 complex, which is involved in methylation processes critical for gene expression. This inhibition occurs through noncompetitive interaction at an allosteric binding site within METTL3 .

Breast Cancer Metastasis Inhibition

A study has suggested that Eltrombopag may play a role in inhibiting breast cancer metastasis. It appears to target and disrupt HuR-AU-rich element (ARE) complexes at the molecular level, which could be significant in controlling cancer spread .

Immune Thrombocytopenia (ITP) Management

Eltrombopag has demonstrated efficacy in both adult and pediatric patients with immune thrombocytopenia (ITP). It is approved in Europe for the treatment of thrombocytopenia in patients with primary ITP who are refractory to other treatments .

Mecanismo De Acción

Target of Action

Eltrombopag Methyl Ester, a derivative of Eltrombopag, functions as a thrombopoietin (Tpo) receptor agonist . It enhances platelet production and is employed in the study of certain thrombocytopenia variants . It also interacts with the METTL3-14 complex , which plays significant roles in the pathogenesis of acute myeloid leukemia (AML) .

Mode of Action

Eltrombopag Methyl Ester interacts with the transmembrane domain of the human TPO-receptor . It also acts as a selective allosteric inhibitor of the METTL3-14 complex . It exhibits selective inhibitory activity in the most active catalytic form of the METTL3-14 complex by direct binding .

Biochemical Pathways

Eltrombopag Methyl Ester affects the TPO-induced signaling pathways in human hematopoietic stem and progenitor cells (HSPCs) . It enhances HSPC function by overcoming the inhibition caused by excess IFN-γ . It also affects the m6A methylation of RNA in AML cells by inhibiting the METTL3-14 complex .

Pharmacokinetics

Eltrombopag Methyl Ester is metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of Eltrombopag Methyl Ester UGT1A1 and UGT1A3 are responsible for its glucuronidation .

Result of Action

The primary result of Eltrombopag Methyl Ester’s action is the increase in platelet count . It also displays anti-proliferative effects in the relevant AML cell line, MOLM-13, in correlation with a reduction in m6A levels .

Action Environment

The action of Eltrombopag Methyl Ester can be influenced by environmental factors such as the presence of other cytokines. For instance, it can overcome the inhibition of TPO-induced signaling pathways caused by excess IFN-γ . The presence of IFN-γ specifically prevents full engagement of TPO, a primary positive regulator of HSPC survival, to its receptor (c-MPL) via steric occlusion of the low-affinity binding site .

Safety and Hazards

Direcciones Futuras

Eltrombopag has been approved for the treatment of thrombocytopenia in people with chronic immune (idiopathic) thrombocytopenia who have had an insufficient response to corticosteroids, immunoglobulin therapy, or splenectomy . Further optimization studies of eltrombopag could improve the binding affinity and inhibitory activities based on its binding mode in METTL3-14 .

Propiedades

IUPAC Name |

methyl 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(32)23(17(3)29-30)28-27-22-10-6-9-21(24(22)31)18-7-5-8-19(14-18)26(33)34-4/h5-14,29,31H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOIOIMYYANYQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246929-01-0 |

Source

|

| Record name | Eltrombopag methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246929010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELTROMBOPAG METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY7T4CDK85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)

![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)